molecular formula C30H25F6N3O2 B1681211 (9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione CAS No. 217185-75-6

(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione

Cat. No.: B1681211
CAS No.: 217185-75-6
M. Wt: 573.5 g/mol
InChI Key: LDXQLWNPGRANTO-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAK-637 is a synthetic organic compound developed as a tachykinin 1 receptor antagonist. It was initially developed by Takeda Pharmaceutical Company Limited for the treatment of bladder function disorders. The compound is known for its ability to increase bladder capacity without significantly affecting voiding efficiency .

Preparation Methods

The synthesis of TAK-637 involves several steps. The process begins with the addition of 4-tolylmagnesium bromide to 2,3-pyridinedicarboxylic acid anhydride, resulting in the formation of a ketoacid. This ketoacid is then condensed with diethyl bromomalonate in the presence of triethylamine, followed by cyclization promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene to produce a pyridine lactone. The lactone is then dehydrated with hydrochloric acid in acetic acid to form an acid chloride, which is subsequently coupled with 3,5-bis(trifluoromethyl)benzylamine to yield an amide. The final steps involve the reduction of a nitrile with lithium aluminium hydride, followed by cyclization in the presence of sodium hydride in refluxing tetrahydrofuran .

Chemical Reactions Analysis

TAK-637 undergoes several types of chemical reactions, including:

Scientific Research Applications

TAK-637 has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:

Mechanism of Action

TAK-637 exerts its effects by antagonizing the tachykinin 1 receptor, which is activated by the neuropeptide substance P. By inhibiting the binding of substance P to this receptor, TAK-637 can modulate various biological effects in both central and peripheral tissues. This includes increasing bladder storage function and reducing bladder contraction frequency, which can translate to improved control of stress incontinence in humans .

Comparison with Similar Compounds

TAK-637 is compared with other tachykinin 1 receptor antagonists such as netupitant and L-733,060. Netupitant, for example, is another potent and selective tachykinin 1 receptor antagonist that has shown efficacy in reducing bladder overactivity. TAK-637 is unique in its ability to increase bladder capacity without significantly affecting voiding efficiency, making it a promising candidate for treating bladder function disorders .

Similar Compounds

Properties

CAS No.

217185-75-6

Molecular Formula

C30H25F6N3O2

Molecular Weight

573.5 g/mol

IUPAC Name

(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione

InChI

InChI=1S/C30H25F6N3O2/c1-17-5-7-20(8-6-17)24-23-4-3-10-37-25(23)27(40)39-11-9-18(2)15-38(28(41)26(24)39)16-19-12-21(29(31,32)33)14-22(13-19)30(34,35)36/h3-8,10,12-14,18H,9,11,15-16H2,1-2H3/t18-/m1/s1

InChI Key

LDXQLWNPGRANTO-GOSISDBHSA-N

Isomeric SMILES

C[C@@H]1CCN2C(=C(C3=C(C2=O)N=CC=C3)C4=CC=C(C=C4)C)C(=O)N(C1)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

SMILES

CC1CCN2C(=C(C3=C(C2=O)N=CC=C3)C4=CC=C(C=C4)C)C(=O)N(C1)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC1CCN2C(=C(C3=C(C2=O)N=CC=C3)C4=CC=C(C=C4)C)C(=O)N(C1)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(aR,9R)-7-(3,5-bis(trifluoromethyl)benzyl)-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-(1,4)diazocino(2 1-g)(1,7)naphthyridine-6,13-dione
TAK 637
TAK-637
TAK637

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione
Reactant of Route 2
(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione
Reactant of Route 3
(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione
Reactant of Route 4
(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione
Reactant of Route 5
(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione
Reactant of Route 6
(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione

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